![molecular formula C8H7N3O3S B1348311 {[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 30452-55-2](/img/structure/B1348311.png)

{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

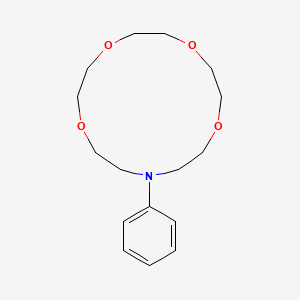

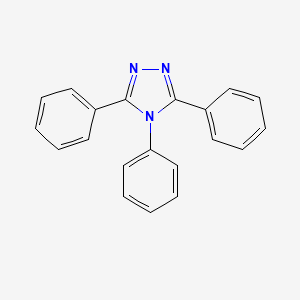

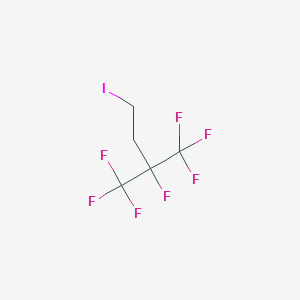

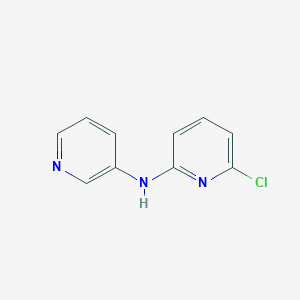

“{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a compound that contains a furan ring . It is related to the class of 1,2,4-triazole drugs, which are known for their antimicrobial properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H- [1,2,4]- triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide .Molecular Structure Analysis

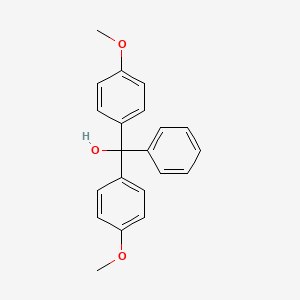

The molecular formula of “{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is C8H7N3O3S . The structure includes a furan ring and a 1,2,4-triazole ring .Chemical Reactions Analysis

While specific chemical reactions involving “{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid” are not available, it’s worth noting that 1,2,4-triazole derivatives have been studied for their inhibitory potential against various proteins essential for bacteria .Physical And Chemical Properties Analysis

The molecular weight of “{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is 225.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The exact mass is 225.02081227 g/mol .Applications De Recherche Scientifique

Synthesis and Structural Characterization

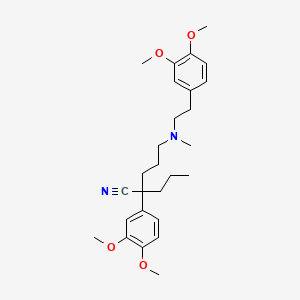

- The mercaptoacetic acid substituted 1,2,4-triazole, specifically 2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (H2L), was synthesized and utilized to create dinuclear cobalt and nickel complexes. These complexes demonstrated strong urease inhibitory activities, suggesting potential applications in addressing enzymatic disorders or agricultural concerns related to urease (Fang et al., 2019).

Antifungal Evaluation

- Novel 1,2,4-triazolylmercaptoacetylthiosemicarbazides and 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogs were synthesized and evaluated for antifungal activity. These compounds exhibited significant activity against various fungi strains, highlighting their potential in developing new antifungal agents (Terzioğlu Klip et al., 2010).

Synthesis and Bioactivities of Metal Complexes

- The synthesis of 2-{[5-(Pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid with manganese(II), zinc(II), and cadmium(II) acetate resulted in metal complexes with significant urease inhibitory activities. These complexes could have applications in developing treatments for diseases where urease activity is a contributing factor (Zhang et al., 2021).

Antimicrobial Activities

- Some newly synthesized compounds containing the {[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid moiety showed promising antibacterial and antifungal activities. These findings support further investigation into their use as antimicrobial agents, particularly for strains resistant to existing antibiotics (Ulusoy et al., 2001).

Orientations Futures

The future directions for “{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid” and similar compounds could involve further exploration of their antimicrobial properties . Given the increasing prevalence of antibiotic resistance, these compounds could potentially serve as a basis for the development of new antimicrobial agents.

Propriétés

IUPAC Name |

2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3S/c12-6(13)4-15-8-9-7(10-11-8)5-2-1-3-14-5/h1-3H,4H2,(H,12,13)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKDHTIUTZPSCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=NN2)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301200785 |

Source

|

| Record name | 2-[[3-(2-Furanyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid | |

CAS RN |

30452-55-2 |

Source

|

| Record name | 2-[[3-(2-Furanyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30452-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[3-(2-Furanyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301200785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)